2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2-Bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a pyridinylmethyl scaffold substituted with a 1-methylpyrazole group. The bromine atom may enhance lipophilicity and influence binding affinity, while the pyridine and pyrazole rings contribute to π-π interactions and solubility modulation .
Properties
IUPAC Name |
2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-21-11-14(10-19-21)13-6-12(7-18-9-13)8-20-24(22,23)16-5-3-2-4-15(16)17/h2-7,9-11,20H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFHBRRTPLSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS Number: 2034225-32-4) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.3 g/mol. The structure features a bromine atom, a pyrazole-pyridine moiety, and a benzenesulfonamide group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrN₄O₂S |
| Molecular Weight | 407.3 g/mol |
| CAS Number | 2034225-32-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic processes.
- Receptor Binding: The pyrazole-pyridine moiety may facilitate binding to specific receptors, potentially affecting signaling pathways related to cancer and inflammation.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds containing pyrazole structures. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Prostate cancer
- Breast cancer
Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation, making them promising candidates for further development as anticancer agents .
Study on Perfusion Pressure
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to controls. This suggests potential cardiovascular effects that warrant further investigation .
Table 1: Experimental Design for Evaluation of Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by interfering with specific metabolic pathways. The presence of the pyrazole and pyridine moieties enhances the compound's ability to bind to biological targets, potentially leading to the development of new cancer therapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar sulfonamide derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could be effective against resistant bacterial infections. The mechanism typically involves inhibition of folate synthesis pathways, which are crucial for bacterial growth.
Agricultural Applications
Plant Disease Management
The compound's potential as a biopesticide is noteworthy. Research into related compounds has shown efficacy in controlling fungal pathogens in crops. For example, studies have explored the use of similar sulfonamides in managing diseases caused by Botrytis cinerea in cannabis crops, highlighting their role in integrated pest management strategies.
Herbicide Development
Given its structural characteristics, there is potential for developing herbicides based on this compound. The ability to selectively inhibit certain plant enzymes could lead to effective weed management solutions without harming desirable crops.
Material Science
Polymer Chemistry
In material science, sulfonamide compounds are often incorporated into polymer matrices to enhance their properties. The unique functional groups present in this compound may provide improved thermal stability and mechanical strength when used as an additive in polymer formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluated sulfonamide derivatives | Found significant inhibition of cancer cell proliferation through targeted metabolic pathways |
| Antimicrobial Activity Research | Tested against various bacterial strains | Demonstrated effectiveness against resistant bacteria, suggesting a mechanism involving folate synthesis inhibition |
| Agricultural Fungal Control Study | Application on cannabis crops | Showed reduced disease severity from Botrytis cinerea using similar compounds |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s design combines a sulfonamide backbone with halogenation and heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Comparative Analysis of Sulfonamide Derivatives
Halogenation Impact
- However, it may reduce solubility .
- Chlorine (Cl): Found in 827593-21-5 and 1005583-28-7, chlorine offers moderate electronegativity, balancing lipophilicity and polar interactions.
- Fluorine (F): In Example 53, fluorine’s high electronegativity improves binding affinity to targets like kinases while enhancing metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what reaction conditions are critical for achieving high yield?
- Answer : The synthesis typically involves a multi-step process:
Sulfonamide Formation : Reacting 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethylamine with 2-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane or THF) .
- Critical Factors : Stoichiometric ratios, moisture-free conditions, and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Answer :
- 1H/13C NMR : Confirms the presence of the pyrazole (δ 7.5–8.5 ppm), pyridine (δ 8.0–8.8 ppm), and sulfonamide (δ 3.1–3.5 ppm) moieties .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₆BrN₃O₂S) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability while adhering to green chemistry principles?
- Answer :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced environmental toxicity .
- Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in aqueous/organic biphasic systems .
- Waste Minimization : Implement in-situ HCl scavengers (e.g., polymer-supported bases) to simplify purification .
Q. What structural features of this compound contribute to its biological activity, and how do modifications at specific positions alter its pharmacological profile?
- Answer :
- Key Features :
- Bromine Atom : Enhances lipophilicity and π-stacking interactions with target proteins (e.g., enzymes) .
- Sulfonamide Group : Facilitates hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase or kinase targets) .
- Pyrazole-Pyridine Core : Modulates selectivity via steric and electronic effects .
- Modifications :
- Bromine Replacement : Substitution with iodine increases potency but reduces metabolic stability .
- Methyl Group on Pyrazole : Removal diminishes target affinity due to loss of hydrophobic interactions .
Q. How should contradictory data regarding the compound’s enzyme inhibition efficacy be resolved in comparative studies?
- Answer :
- Standardized Assays : Use identical enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH, ionic strength) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 4-bromo-N-(1-ethyl-pyrazol-4-yl)benzenesulfonamide) to isolate substituent effects .
- Molecular Dynamics Simulations : Identify conformational flexibility impacting binding modes across studies .
Q. What strategies are recommended for analyzing the compound’s metabolic stability in preclinical models?
- Answer :
- In Vitro Assays :
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor, monitored via LC-MS/MS for parent compound depletion .
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorescent probes .
- In Silico Tools : Predict metabolic hotspots (e.g., benzylic positions) using software like Schrödinger’s ADMET Predictor .
Data Contradiction & Validation
Q. How can researchers address discrepancies in reported IC₅₀ values for this compound’s kinase inhibition?
- Answer :
- Orthogonal Assays : Validate activity using both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-ELISA) assays .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, Src) to rule out pan-assay interference .
- Crystallographic Validation : Co-crystallize the compound with the target kinase to confirm binding pose .
Methodological Best Practices
Q. What computational approaches are most effective for predicting this compound’s solubility and membrane permeability?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
